An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloro-2-(chloromethyl)pyridine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Chloro-2-(chloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 4-Chloro-2-(chloromethyl)pyridine and its hydrochloride salt. This bifunctional pyridine derivative is a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document details its physical and spectral properties, synthesis methodologies, and diverse reactivity, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and visual diagrams of reaction pathways are provided to facilitate its practical application in a laboratory setting.
Chemical and Physical Properties
4-Chloro-2-(chloromethyl)pyridine is a halogenated pyridine derivative that is typically handled and stored as its more stable hydrochloride salt.[1] The presence of two reactive chlorine atoms at different positions on the pyridine scaffold imparts a unique and versatile reactivity profile.
Table 1: Physical and Chemical Properties of 4-Chloro-2-(chloromethyl)pyridine and its Hydrochloride Salt
| Property | Value | Reference(s) |
| IUPAC Name | 4-chloro-2-(chloromethyl)pyridine | [2] |
| Synonyms | 4-Chloro-2-(chloromethyl)pyridine HCl, 4-Chloro-2-picolyl chloride hydrochloride | [2] |
| CAS Number | 119396-04-2 (for hydrochloride) | [2] |
| Molecular Formula | C₆H₅Cl₂N (free base), C₆H₆Cl₃N (hydrochloride) | [2] |
| Molecular Weight | 162.02 g/mol (free base), 198.48 g/mol (hydrochloride) | [2] |
| Melting Point | Not available for free base. 120-124 °C (hydrochloride) | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| Solubility | Soluble in polar solvents like water and ethanol.[1] | |
| Appearance | Typically a white to off-white or pale yellow solid (hydrochloride).[3] |
Table 2: Spectral Data of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Spectral data is available in public databases. |
| ¹³C NMR | Spectral data is available in public databases. |
| IR (Infrared) | Characteristic peaks for C-Cl, C=N, and C=C bonds of the pyridine ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the chemical formula. |
Synthesis of 4-Chloro-2-(chloromethyl)pyridine Hydrochloride
The synthesis of 4-Chloro-2-(chloromethyl)pyridine hydrochloride can be achieved through a multi-step process starting from readily available precursors. One common route involves the transformation of 2-methyl-4-nitropyridine-N-oxide.[1]
Experimental Protocol: Synthesis from 2-Methyl-4-nitropyridine-N-oxide
Step 1: Synthesis of 4-Chloro-2-methylpyridine-N-oxide
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In a high-pressure autoclave, combine 15.4 g (0.10 mol) of 2-methyl-4-nitropyridine-N-oxide with 180 ml of concentrated hydrochloric acid.[1]
-
Seal the autoclave and heat the mixture to 180°C for 24 hours.[1]
-
After cooling, carefully neutralize the reaction mixture to a pH of 6-7 with a sodium hydroxide solution.[1]
-
Extract the product with chloroform.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-2-methylpyridine-N-oxide.[1]
Step 2: Deoxygenation to 4-Chloro-2-methylpyridine
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Dissolve the 4-chloro-2-methylpyridine-N-oxide (0.08 mol) in a suitable organic solvent such as dichloromethane.[1]
-
Cool the solution to -10°C.
-
Slowly add phosphorus trichloride (0.12 mol) while maintaining the low temperature.[1]
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully quench the reaction with water and neutralize with a suitable base.
-
Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography to obtain 4-chloro-2-methylpyridine.
Step 3: Chlorination of the Methyl Group
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A solution of 4-chloro-2-methylpyridine in an inert solvent like carbon tetrachloride can be subjected to free-radical chlorination using N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide.
-
The reaction mixture is heated to reflux until the starting material is consumed.
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The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then treated with HCl in a suitable solvent like diethyl ether to precipitate the hydrochloride salt, which can be purified by recrystallization.
References
- 1. Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
